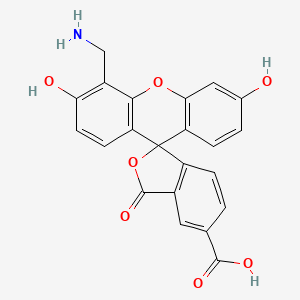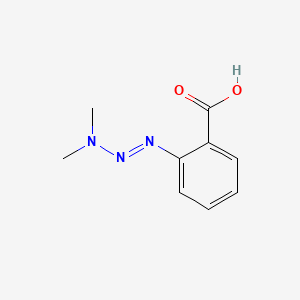
8-Methylfluoranthene
Descripción general
Descripción
8-Methylfluoranthene is a chemical compound with the molecular formula C17H12 . It is also known by the synonym fluoranthene . The molecular weight of 8-Methylfluoranthene is 216.2772 .
Molecular Structure Analysis
The molecular structure of 8-Methylfluoranthene consists of a complex arrangement of carbon and hydrogen atoms . The InChI representation of its structure isInChI=1/C17H12/c1-11-8-9-13-14-6-2-4-12-5-3-7-15(17(12)14)16(13)10-11/h2-10H,1H3 . Physical And Chemical Properties Analysis
8-Methylfluoranthene has a density of 1.213g/cm3, a boiling point of 387.4°C at 760 mmHg, and a refractive index of 1.815 . Its flash point is 178.9°C and it has a vapour pressure of 7.38E-06mmHg at 25°C .Relevant Papers One relevant paper discusses the presence of 8-Methylfluoranthene and other similar compounds in cigarette smoke . Another source mentions 8-Methylfluoranthene in the context of chemical standards . A third source discusses the tumour-initiating activity of 2- and 3-Methylfluoranthenes . These papers provide some context for the study and application of 8-Methylfluoranthene and related compounds.
Aplicaciones Científicas De Investigación
Nitration and Derivatization
Research has demonstrated that 3-Methylfluoranthene, which is structurally related to 8-Methylfluoranthene, undergoes nitration at various positions, including the 8-position, resulting in yields of approximately 55% for the 8-nitro derivative. This nitration process is critical in synthesizing different nitrofluoranthenes, which can be used for further chemical investigations and applications (Andrew, Campbell, & Wilson, 1972). Additionally, the synthesis of various methyl- and dimethylfluoranthenes, including structures similar to 8-Methylfluoranthene, has been explored, providing insights into the chemical properties and potential applications of these compounds (Andrew, Campbell, Swan, & Wilson, 1972).
Characterization and Environmental Studies
A study focused on synthesizing and characterizing derivatives of fluoranthene, including methylfluoranthenes. This research is important for understanding the environmental presence and genotoxicity of these compounds, offering pathways for detecting them in environmental samples (Haeringen, Lugtenburg, & Cornelisse, 1996). Another research area involves the study of the mutagenic metabolites of fluoranthene and its derivatives, including 2-methylfluoranthene and 3-methylfluoranthene, which are structurally related to 8-Methylfluoranthene. This study aids in understanding the potential health risks associated with exposure to these compounds (LaVoie, Hecht, Bedenko, & Hoffmann, 1982).
Optoelectronic Properties
In the realm of optoelectronics, research has been conducted on molecules like 8-Methylfluoranthene. For instance, the synthesis and characterization of various derivatives of fluoranthene, including modifications that impact their electronic and photonic properties, have been explored. This research paves the way for potential applications in electronic devices and materials science (Wang, Pålsson, Batsanov, & Bryce, 2006).
Mecanismo De Acción
Propiedades
IUPAC Name |
8-methylfluoranthene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12/c1-11-8-9-13-14-6-2-4-12-5-3-7-15(17(12)14)16(13)10-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQRKGIRFAUXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC4=C3C2=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174453 | |
| Record name | Fluoranthene, 8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylfluoranthene | |
CAS RN |
20485-57-8 | |
| Record name | 8-Methylfluoranthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20485-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoranthene, 8-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020485578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoranthene, 8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



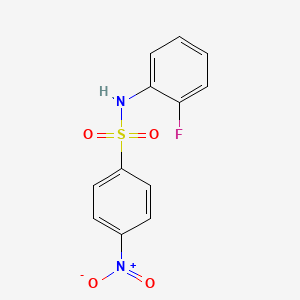
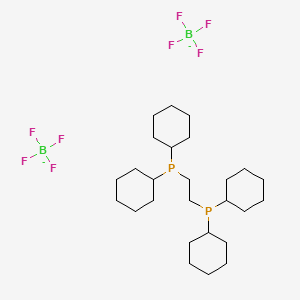
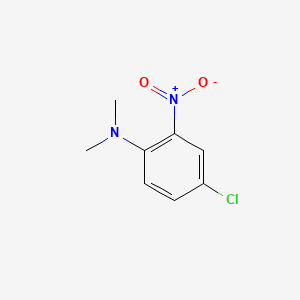
![(11bS)-N,N-Dimethyl-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3342341.png)
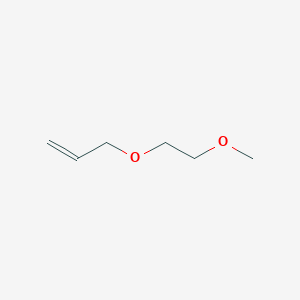
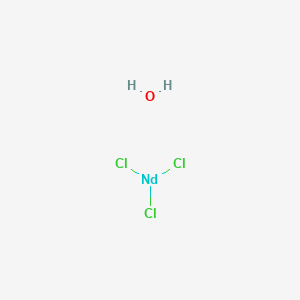


![n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342369.png)
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342374.png)
